Product packaging for Methyl 2-cyano-4-oxopentanoate(Cat. No.:)

Methyl 2-cyano-4-oxopentanoate

Cat. No.: B8626526
M. Wt: 155.15 g/mol
InChI Key: LVZNMVFTPXUXIB-UHFFFAOYSA-N
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Description

Contextualization within Alpha-Keto Ester Chemistry

The core structure of Methyl 2-cyano-4-oxopentanoate places it within the family of α-keto esters. smolecule.com These compounds are defined by the presence of a ketone group adjacent (at the α-position) to an ester carbonyl group. α-Keto esters are recognized as important synthetic precursors in organic chemistry because they are intermediates for a variety of other crucial organic compounds, such as α-hydroxy acids and α-amino acids. acs.org The introduction of an α-keto ester functional group into a molecule is a significant synthetic step, with methods developed including the Friedel–Crafts acylation of arenes with reagents like ethyl chlorooxoacetate and transition metal-catalyzed C–H acylation. acs.org

The synthesis of α-keto esters can be achieved through numerous routes, such as the oxidation of corresponding α-hydroxy acids, the oxidative esterification of acetophenones, or the metal-free conversion of β-ketonitriles. organic-chemistry.orgorganic-chemistry.org More contemporary methods focus on sustainable approaches, including electrochemical synthesis, which can, for example, convert aryl methyl ketones directly into α-keto acid methyl esters. mdpi.com

This compound is a specialized member of this class due to its additional functional groups. The presence of a second ketone and a cyano group expands its reactivity beyond that of simple α-keto esters. Research has shown that the reaction of its precursor, methyl 2,4-dioxopentanoate, with trimethylsilyl (B98337) cyanide (TMSCN) can be directed to selectively form different cyanohydrin isomers, highlighting the nuanced reactivity of the molecule. tandfonline.comtandfonline.com Specifically, reacting methyl 2,4-dioxopentanoate with TMSCN in the presence of a zinc iodide catalyst yields a cyanohydrin at the C4 position, while treatment with TMSCN alone results in the formation of the isomeric cyanohydrin at the C2 position. tandfonline.comtandfonline.comtandfonline.com

Significance in Advanced Organic Synthesis

Advanced organic synthesis focuses on the efficient construction of complex target molecules, such as pharmaceuticals or natural products, through strategic reaction planning. sdu.dk this compound serves as a key building block in this context due to the diverse reactivity of its functional groups, which can undergo nucleophilic addition, reduction, hydrolysis, and condensation reactions. smolecule.com This versatility allows it to be used as a starting material for a variety of complex structures, particularly heterocyclic compounds which are prevalent in medicinal chemistry. researchgate.net

The strategic importance of this compound is demonstrated in its application for synthesizing substituted heterocycles. For example, research has detailed the synthesis of a key intermediate, 2-methyl-1-pyrroline, starting from the transacetalization of ethyl 2-cyano-4-oxopentanoate. mdpi.com This process involves the reduction of both the cyano and ester groups, followed by cyclization of the resulting amino alcohol. mdpi.com Furthermore, derivatives such as methyl-2-chloro-2-cyano-4-phenyl-5-oxopentanoate have been used to produce methyl 2-chloro-5-phenyl-3-pyridine carboxylate, showcasing a pathway to functionalized pyridine (B92270) rings. google.com The compound's ability to participate in cyclization reactions makes it a valuable precursor for creating five- and six-membered rings that form the core of many bioactive molecules. smolecule.comsorbonne-universite.fr

Table 2: Key Reactions and Applications in Synthesis

Reaction Type Reagents/Conditions Product Type Significance Citation(s)
Cyanohydrin Formation Trimethylsilyl cyanide (TMSCN), Zinc Iodide Protected cyanohydrins Selective functionalization of keto groups tandfonline.comtandfonline.com
Reduction & Cyclization LiAlH₄, then acid/base workup Pyrroline derivatives Synthesis of five-membered nitrogen heterocycles mdpi.com
Cyclocondensation PCl₃, DMF, HCl Pyridine derivatives Synthesis of functionalized six-membered heterocycles google.com

| Hydrolysis | Hydrobromic acid | Carboxylic acids | Conversion to other functional building blocks | prepchem.com |

Table of Mentioned Compounds

Compound Name
This compound
α-hydroxy acids
α-amino acids
ethyl chlorooxoacetate
aryl methyl ketones
α-keto acid methyl esters
β-ketonitriles
methyl 2,4-dioxopentanoate
trimethylsilyl cyanide (TMSCN)
zinc iodide
ethyl 2-cyano-4-oxopentanoate
2-methyl-1-pyrroline
methyl-2-chloro-2-cyano-4-phenyl-5-oxopentanoate
methyl 2-chloro-5-phenyl-3-pyridine carboxylate
hydrobromic acid
lithium aluminum hydride (LiAlH₄)
phosphorus trichloride (B1173362) (PCl₃)
dimethylformamide (DMF)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO3 B8626526 Methyl 2-cyano-4-oxopentanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 2-cyano-4-oxopentanoate

InChI

InChI=1S/C7H9NO3/c1-5(9)3-6(4-8)7(10)11-2/h6H,3H2,1-2H3

InChI Key

LVZNMVFTPXUXIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C#N)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Cyano 4 Oxopentanoate

Established Synthetic Pathways

Traditional methods for the synthesis of methyl 2-cyano-4-oxopentanoate and related β-keto-α-cyano esters rely on fundamental organic transformations. These pathways often utilize readily available starting materials and well-understood reaction mechanisms.

Cyanation Strategies Involving Keto Substrates

A primary approach to introduce the cyano group at the α-position of a β-keto ester involves the direct cyanation of a suitable precursor. This can be accomplished through the reaction of a β-keto ester with a cyanating agent. The acidity of the α-proton in the β-keto ester facilitates the formation of an enolate, which then acts as a nucleophile to attack the electrophilic cyanide source.

Commonly, this transformation is achieved by treating a β-keto ester, such as methyl acetoacetate, with a source of cyanide, like sodium cyanide or potassium cyanide, often in the presence of a catalyst or an activating agent. wikipedia.org The reaction proceeds via nucleophilic attack of the enolate on the cyanide ion. Another approach involves the use of electrophilic cyanating reagents like p-toluenesulfonyl cyanide (TsCN), which can react with the enolate of the β-keto ester. thieme-connect.com

Table 1: Cyanation of β-Keto Esters

Precursor Cyanating Agent Catalyst/Conditions Product Yield (%)
Methyl acetoacetate Sodium cyanide Acidic conditions Methyl 2-cyano-3-oxobutanoate Moderate

Esterification Routes from Carboxylic Acid Precursors

An alternative strategy involves the esterification of a pre-formed carboxylic acid containing the cyano and keto functionalities, namely 2-cyano-4-oxopentanoic acid. This method is particularly useful when the carboxylic acid precursor is more readily accessible. The Fischer esterification is a classic method that can be employed, involving the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, an excess of methanol is typically used, or water is removed as it is formed. masterorganicchemistry.com The efficiency of the esterification can be influenced by steric hindrance around the carboxylic acid group and the reaction conditions.

Table 2: Fischer Esterification of 2-cyano-4-oxopentanoic acid

Carboxylic Acid Precursor Alcohol Acid Catalyst Product Notes
2-cyano-4-oxopentanoic acid Methanol Sulfuric Acid (H₂SO₄) This compound Equilibrium driven by excess methanol.

Condensation Reactions in Compound Formation

Condensation reactions, particularly the Knoevenagel condensation, provide a powerful tool for the construction of the carbon skeleton of this compound. periodikos.com.brscielo.org.mxnih.gov This reaction typically involves the condensation of a compound with an active methylene group, such as a cyanoacetate, with a carbonyl compound.

In a plausible synthetic route, a derivative of acetoacetic acid or its synthetic equivalent could be condensed with a cyano-containing species. For instance, the Knoevenagel condensation of an appropriate β-keto aldehyde or a protected form thereof with methyl cyanoacetate in the presence of a basic catalyst would lead to an intermediate that could be converted to the target molecule. The choice of catalyst and reaction conditions is crucial to control the outcome and yield of the condensation. periodikos.com.brscielo.org.mxnih.gov

Table 3: Knoevenagel Condensation for α,β-Unsaturated Cyanoacetamides

Aldehyde Active Methylene Compound Catalyst Product Yield (%)
Various aromatic aldehydes N-substituted cyanoacetamides Base Arylidene cyanoacetamides 70.0 - 90.0 periodikos.com.br

Advanced and Selective Synthesis Techniques

To overcome the limitations of classical methods, such as harsh reaction conditions or lack of stereoselectivity, advanced and more selective synthetic techniques have been developed. These methods often employ specialized reagents or catalysts to achieve higher yields and greater control over the reaction.

Reactions Employing Trimethylsilyl (B98337) Cyanide

Trimethylsilyl cyanide (TMSCN) is a versatile and safer alternative to hydrogen cyanide for the introduction of the cyano group. orgsyn.orgtaylorandfrancis.com It can react with carbonyl compounds, including β-keto esters, to form cyanohydrin silyl ethers. The reaction of TMSCN with a precursor like methyl 2,4-dioxopentanoate can be controlled to achieve selective cyanation. tandfonline.com

In the presence of a Lewis acid catalyst, such as zinc iodide, TMSCN reacts with methyl 2,4-dioxopentanoate to yield the trimethylsilyl-protected cyanohydrin enol ether. tandfonline.com Subsequent hydrolysis can then afford the desired cyanohydrin. This method offers a mild and efficient way to introduce the cyano group at the C4 position. Without a catalyst, TMSCN can react with the more electrophilic α-keto group. tandfonline.com

Table 4: Cyanosilylation of Methyl 2,4-dioxopentanoate with TMSCN

Substrate Reagent Catalyst Product Yield (%)
Methyl 2,4-dioxopentanoate Trimethylsilyl cyanide (2 equiv.) Zinc Iodide (catalytic) Methyl 2,4-di(trimethylsilyl)oxy-4-cyano-2-pentenoate 83 tandfonline.com

Chemoenzymatic and Biocatalytic Approaches

The use of enzymes in organic synthesis offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. For the synthesis of chiral molecules related to this compound, chemoenzymatic and biocatalytic approaches are particularly promising.

Ketoreductases (KREDs) are enzymes that can catalyze the stereoselective reduction of keto groups. In the context of synthesizing precursors to chiral derivatives of this compound, KREDs can be employed in the kinetic resolution or dynamic kinetic resolution of racemic β-keto esters or α-keto nitriles. nih.govfrontiersin.org This allows for the preparation of enantiomerically enriched hydroxy-nitriles, which are valuable synthetic intermediates. For instance, the enzymatic reduction of α-cyanomethyl-β-keto esters using ketoreductases can produce the corresponding β-hydroxy esters with high diastereoselectivity and enantioselectivity. researchgate.net

Furthermore, hydroxynitrile lyases (HNLs) can catalyze the asymmetric addition of cyanide to ketones, offering a direct route to chiral cyanohydrins. While direct application to β-keto esters might be challenging due to substrate specificity, this approach highlights the potential of biocatalysis in the synthesis of complex cyanohydrins.

Table 5: Biocatalytic Reduction of α-Cyanoalkyl-β-Keto Esters

Substrate Enzyme Product Diastereomeric Excess (de) Enantiomeric Excess (ee) Conversion
α-Cyanomethyl-β-keto esters Ketoreductase β-Hydroxy-α-cyanomethyl esters >99% researchgate.net >99% researchgate.net >99% researchgate.net

Multi-Component Reaction Design

Extensive literature searches did not yield specific research findings detailing a multi-component reaction (MCR) designed for the direct synthesis of this compound. Multi-component reactions are highly efficient chemical reactions in which three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. beilstein-journals.orgacsgcipr.org This approach is valued in organic synthesis for its atom economy, reduction of waste, and the ability to rapidly generate complex molecules. acsgcipr.orgnih.gov

While the principles of multi-component reaction design are widely applied in the synthesis of various classes of organic compounds, including those with cyano and keto functionalities, researchgate.netresearchgate.net specific examples or dedicated studies for the one-pot, multi-component synthesis of this compound are not available in the reviewed literature. Research in the area of MCRs is extensive and covers the synthesis of diverse molecular scaffolds, beilstein-journals.orgresearchgate.net but does not specifically address the target compound of this article.

Therefore, a detailed discussion of research findings, including data tables on reaction conditions, catalysts, and yields for the multi-component synthesis of this compound, cannot be provided.

Reactivity Profiles and Transformational Chemistry of Methyl 2 Cyano 4 Oxopentanoate

Nucleophilic Addition Reactions at the Cyano Moiety

The cyano (nitrile) group in Methyl 2-cyano-4-oxopentanoate contains an electrophilic carbon atom, which is susceptible to attack by a variety of nucleophiles. savemyexams.comchemistrysteps.com This reactivity is a cornerstone of nitrile chemistry, allowing for the conversion of the cyano group into other valuable functionalities. wikipedia.org The general mechanism involves the addition of a nucleophile to the carbon-nitrogen triple bond, leading to an intermediate imine or a related species, which may be stable or undergo further reaction, such as hydrolysis. wikipedia.orglibretexts.org

Key nucleophilic addition reactions at the cyano moiety include:

Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed to an amide and subsequently to a carboxylic acid.

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the cyano group to form ketones after hydrolysis of the intermediate imine. wikipedia.org

Pinner Reaction: Under acidic conditions, alcohols can add to the nitrile to form an imino ether hydrochloride salt, which can be subsequently hydrolyzed to an ester. wikipedia.org

Blaise Reaction: Organozinc reagents, formed from α-halo esters, can add to nitriles to produce β-enamino esters, which can be hydrolyzed to yield β-keto esters. wikipedia.org

The reactivity of the cyano group in this compound is modulated by the presence of the adjacent electron-withdrawing ester group and the ketone at the 4-position. These groups can influence the electrophilicity of the nitrile carbon and may also participate in competing reactions depending on the conditions employed.

A study on a related compound, methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate, demonstrated its reaction with various nucleophiles like piperidine, morpholine, and sodium azide, resulting in the substitution of the phenylsulphonyl group. researchgate.net This highlights the potential for nucleophilic attack at different sites within such multifunctional molecules.

Table 1: Overview of Potential Nucleophilic Addition Reactions at the Cyano Group
Reaction TypeNucleophileTypical ConditionsIntermediate/Product
HydrolysisH₂OAcid or Base CatalysisAmide, Carboxylic Acid
Grignard ReactionR-MgXEthereal Solvent, followed by HydrolysisKetone
Pinner ReactionR-OHAnhydrous Acid (e.g., HCl)Imino Ether Salt, Ester
Blaise ReactionOrganozinc ReagentInert Solvent (e.g., THF)β-Keto Ester

Reduction and Functional Group Interconversion Pathways

The multiple functional groups within this compound allow for a range of reduction and interconversion pathways, with selectivity often achievable by careful choice of reagents and reaction conditions.

The ketone at the 4-position can be selectively reduced to a secondary alcohol. Biocatalytic methods, such as the use of baker's yeast (Saccharomyces cerevisiae) or isolated dehydrogenase enzymes, are particularly effective for the asymmetric reduction of β-keto esters to yield enantiomerically enriched β-hydroxy esters. nih.govresearchgate.netresearchgate.net For instance, (S)-1-phenylethanol dehydrogenase has been shown to reduce a variety of ketones and β-keto esters with high enantioselectivity. nih.gov

Catalytic hydrogenation is another important reduction method. The ester group can be reduced to a primary alcohol, typically requiring more forcing conditions (high pressure and temperature) and specific catalysts compared to ketone reduction. doubtnut.comrsc.org The cyano group can also be reduced, most commonly to a primary amine, using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, often with a Raney nickel or palladium catalyst.

Functional group interconversion can also be achieved. For example, the cyano group is a versatile precursor that can be transformed into various other functionalities, as discussed in the context of nucleophilic additions.

Table 2: Selective Reduction Pathways for this compound
Functional GroupReagent/CatalystProduct Functional GroupReference
Ketone (C=O)NaBH₄, Baker's Yeast, DehydrogenasesSecondary Alcohol (-CH(OH)-) nih.govresearchgate.net
Ester (-COOCH₃)LiAlH₄, Catalytic Hydrogenation (harsher conditions)Primary Alcohol (-CH₂OH) doubtnut.com
Cyano (-C≡N)LiAlH₄, Catalytic Hydrogenation (e.g., Raney Ni)Primary Amine (-CH₂NH₂)

Hydrolytic Transformations of Ester and Cyano Groups

Both the ester and the cyano groups in this compound are susceptible to hydrolysis under acidic or basic conditions. viu.caorgosolver.com The relative rates of hydrolysis depend on the specific conditions employed.

Ester Hydrolysis:

Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. orgosolver.comyoutube.comkhanacademy.org

Base-catalyzed hydrolysis (saponification) is an irreversible process where a hydroxide ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt. viu.ca

Cyano Group Hydrolysis: The hydrolysis of the cyano group typically proceeds in two stages: first to an amide, and then the amide is further hydrolyzed to a carboxylic acid. This process can also be catalyzed by acid or base.

For β-keto esters, hydrolysis is often followed by decarboxylation upon gentle heating. youtube.com The initial hydrolysis of the ester group in this compound would yield the corresponding β-keto acid (2-cyano-4-oxopentanoic acid). This intermediate can then readily lose carbon dioxide to afford a β-ketonitrile (4-oxopentanenitrile).

Table 3: Hydrolysis Products of this compound
ConditionsPrimary ProductPotential Subsequent Product(s)
Mild Acidic Hydrolysis (H₃O⁺)2-Cyano-4-oxopentanoic acid4-Oxopentanenitrile (with heating)
Basic Hydrolysis (OH⁻), then Acidification2-Cyano-4-oxopentanoic acid4-Oxopentanenitrile (with heating)
Strong Acidic/Basic Hydrolysis (prolonged)4-Oxopentanoic acid (Levulinic acid)

Condensation and Cyclization Reactions

The presence of multiple reactive sites makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. mdpi.comtubitak.gov.tr The active methylene group alpha to both the cyano and ester groups, along with the ketone functionality, can participate in a variety of condensation and cyclization reactions.

Molecules containing 1,4-dicarbonyl or related β-ketonitrile structures are common building blocks for heterocycles. mdpi.com For instance, they can be used to produce five-membered heterocycles through reactions like the Paal-Knorr synthesis. mdpi.com

Intramolecular cyclization is also a possibility. For example, a related 2-cyano-3,10-diketone triterpenoid was shown to undergo regioselective cyclization under acidic conditions to form a cyanopyran-3-one derivative, and under basic conditions to yield a pentacyclic β-ketonitrile via nitrile anion cyclization. mdpi.com

Furthermore, the active methylene group can participate in Knoevenagel condensation reactions with aldehydes and ketones. The versatility of cyanoacetamide derivatives, which share structural similarities, in synthesizing a wide array of heterocycles such as pyridines, pyrazoles, and thiophenes has been extensively documented. tubitak.gov.trajol.info

Table 4: Potential Heterocyclic Products from this compound
Reactant(s)Reaction TypeResulting Heterocycle ClassReference
Hydrazine derivativesCondensation/CyclizationPyrazoles tubitak.gov.tr
Ammonia or primary aminesCondensation/CyclizationPyridines, Dihydropyridines ajol.info
HydroxylamineCondensation/CyclizationIsoxazoles mdpi.com
Intramolecular (base-catalyzed)Nitrile Anion CyclizationCyclic β-ketonitriles mdpi.com

Stereoselective Transformations

The development of stereoselective transformations involving β-keto esters and related compounds is a significant area of research, enabling the synthesis of chiral molecules with high optical purity.

Asymmetric Reduction: As mentioned previously, the most direct stereoselective transformation is the asymmetric reduction of the ketone. A highly efficient rhodium-catalyzed asymmetric transfer hydrogenation of β-cyano α-ketoesters via dynamic kinetic resolution has been developed, affording chiral β-cyano-α-hydroxy esters with excellent enantioselectivities (up to >99% ee) and diastereoselectivities. acs.orgacs.orgresearchgate.net This methodology provides access to versatile synthons with two adjacent stereocenters.

Asymmetric α-Alkylation/Cyanation: The α-carbon of β-keto esters can be stereoselectively functionalized. While the direct asymmetric alkylation of β-keto esters can be challenging due to potential racemization, sophisticated catalytic systems have been developed. nih.gov For example, a catalytic enantioselective α-cyanation of β-keto esters has been achieved using a chiral tin alkoxide catalyst, producing optically active α-cyano-β-keto esters with a quaternary chiral center in high yields. thieme-connect.comresearchgate.net

These advanced catalytic methods demonstrate the potential for creating multiple stereocenters in and around the core structure of this compound, significantly enhancing its utility in the synthesis of complex, biologically active molecules.

Table 5: Examples of Stereoselective Transformations for Related Keto-Cyano-Esters
TransformationCatalyst/Reagent SystemProduct TypeStereochemical OutcomeReference
Asymmetric Transfer Hydrogenation (DKR)Rhodium-TsDPEN complexβ-Cyano-α-hydroxy estersHigh ee and dr acs.orgacs.org
Asymmetric α-CyanationChiral Tin-BINOL complexα-Cyano-β-keto estersHigh ee thieme-connect.comresearchgate.net
Asymmetric Dehydrative AllylationRu/Pd synergistic catalystα-Allyl-β-keto estersHigh regio-, diastereo-, and enantioselectivity nih.gov
Biocatalytic ReductionBaker's Yeast / Dehydrogenasesβ-Hydroxy estersHigh ee nih.govresearchgate.net

Applications of Methyl 2 Cyano 4 Oxopentanoate in Target Molecule Synthesis

Precursor in Pharmaceutical and Agrochemical Intermediates

The chemical architecture of Methyl 2-cyano-4-oxopentanoate makes it an attractive starting material for the synthesis of more complex molecules that are key intermediates in the pharmaceutical and agrochemical industries. While specific, direct examples of its use in commercially available products are not extensively documented in publicly available literature, the functionalities present in the molecule are analogous to those found in precursors for various bioactive compounds. For instance, compounds with similar cyano and oxo-pentanoate frameworks, such as tert-Butyl 2-(4-cyano-2-nitrophenyl)-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, are utilized as intermediates in the synthesis of pharmaceuticals like the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib. This highlights the potential of the cyano-oxo-ester moiety in the construction of intricate molecular scaffolds for medicinal chemistry.

The reactivity of the nitrile and ketone groups allows for the introduction of various substituents and the formation of new ring systems, which are crucial steps in the development of novel active pharmaceutical ingredients (APIs) and pesticides. The ester group can be hydrolyzed to a carboxylic acid or converted to an amide, further expanding the synthetic possibilities.

Table 1: Potential Pharmaceutical and Agrochemical Applications
IndustryPotential ApplicationKey Functional Groups Utilized
PharmaceuticalSynthesis of kinase inhibitors and other therapeutic agentsCyano, Ketone, Ester
AgrochemicalDevelopment of novel pesticides and herbicidesCyano, Ketone, Ester

Building Block for Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal and agricultural chemistry. This compound serves as a versatile precursor for the synthesis of a variety of these ring systems.

The 1,4-dicarbonyl-like nature of this compound, upon transformation of the cyano group, makes it a suitable candidate for the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole ring. While direct examples with this compound are not prevalent in the literature, its structural motif is amenable to this classic transformation.

Furthermore, the functionalities within the molecule can be manipulated to participate in other pyrrole-forming reactions, such as the Hantzsch pyrrole synthesis, which typically involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine.

Reduction of the pyrrole ring or direct cyclization strategies involving the functional groups of this compound can lead to the formation of pyrrolidine derivatives, which are common scaffolds in many pharmaceuticals.

Pyranopyrazoles, a class of fused heterocyclic compounds, are often synthesized through multicomponent reactions. These reactions frequently utilize a β-ketoester as one of the key starting materials, along with a hydrazine derivative, an aldehyde, and a source of the pyran ring's cyano group. The structure of this compound, containing a β-ketoester moiety, makes it a prime candidate for participation in such syntheses to generate complex pyranopyrazole structures.

The synthesis of pyridine (B92270) carboxylates can also be envisioned starting from this compound. The reactive methylene group adjacent to the cyano and ester groups can participate in condensation reactions with various electrophiles, followed by cyclization to form the pyridine ring.

Thiazolidinones are typically synthesized through the condensation of a compound containing an imine or a related functional group with a molecule containing a thiol and a carboxylic acid moiety, such as thioglycolic acid. While not a direct precursor in the most common synthetic routes, the functional groups of this compound could be chemically modified to generate intermediates suitable for thiazolidinone synthesis. For instance, the ketone could be converted to an imine, which could then undergo cyclization with a sulfur-containing reagent.

The synthesis of indole rings often involves the formation of a key C-N bond and subsequent cyclization. While established methods like the Fischer, Bischler, and Madelung indole syntheses have specific starting material requirements, the versatile functionality of this compound allows for its potential modification into a suitable precursor for certain indole synthesis strategies. For example, the keto and cyano groups could be elaborated to form a substituted aniline derivative that could then undergo intramolecular cyclization to form the indole ring.

The Biginelli reaction is a well-known multicomponent reaction for the synthesis of dihydropyrimidinones, which can be readily converted to tetrahydropyrimidines. This reaction classically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. As this compound is a β-ketoester, it is a suitable substrate for the Biginelli reaction, providing a straightforward route to highly functionalized tetrahydropyrimidine derivatives. These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.

Table 2: Heterocyclic Systems Derived from this compound
Heterocyclic SystemKey Synthetic ReactionRole of this compound
Pyrroles and PyrrolidinesPaal-Knorr Synthesis, Hantzsch Synthesis1,4-Dicarbonyl equivalent, β-Ketoester
PyranopyrazolesMulticomponent Reactionsβ-Ketoester component
Pyridine CarboxylatesCondensation and CyclizationActive methylene compound
ThiazolidinonesModification and CyclizationPrecursor to imine intermediate
IndolesModification and CyclizationPrecursor to substituted aniline
TetrahydropyrimidinesBiginelli Reactionβ-Ketoester component

Role in Chiral Molecule Synthesis

The strategic positioning of functional groups in this compound makes it a key starting material for constructing stereocenters, a fundamental requirement in the synthesis of chiral molecules. The presence of a keto group allows for stereoselective reductions or reductive aminations to introduce a chiral center, while the cyano and ester groups can be further transformed into other functionalities.

Scientific literature indicates that β-keto nitriles, the class of compounds to which this compound belongs, are valuable intermediates in organic chemistry. While specific studies detailing the conversion of this compound into chiral amino acid derivatives are not extensively documented in readily available literature, the chemical functionalities present in the molecule suggest a viable pathway. The general synthetic strategy would likely involve a stereoselective reductive amination of the ketone at the C-4 position. This key step would establish the chiral center and introduce the amino group characteristic of amino acids. Subsequent hydrolysis of the nitrile and ester functionalities would yield the final amino acid derivative. The specific reaction conditions and chiral catalysts or auxiliaries employed would be critical in achieving high enantioselectivity.

Table 1: Plausible Synthetic Steps for Chiral Amino Acid Derivatives from this compound

StepTransformationReagents and Conditions (Hypothetical)Resulting Intermediate/Product
1Asymmetric Reductive AminationAmine source (e.g., NH₃, benzylamine), Chiral catalyst (e.g., chiral phosphine ligand with a transition metal), Reducing agent (e.g., H₂)Chiral methyl 4-amino-2-cyanopentanoate derivative
2Hydrolysis of NitrileAcid or base catalysis (e.g., HCl, NaOH)Chiral methyl 4-amino-2-carboxypentanoate derivative
3Hydrolysis of EsterAcid or base catalysis (e.g., HCl, NaOH)Chiral 4-amino-2-carboxypentanoic acid

This table represents a hypothetical reaction pathway based on the known reactivity of β-keto nitriles.

Gamma-amino acids (GABA) and their analogues are significant targets in medicinal chemistry. The carbon skeleton of this compound is well-suited for the synthesis of certain GABA analogues. A potential synthetic route could involve the chemoselective reduction of the ketone to a hydroxyl group, followed by manipulation of the cyano and ester groups. Alternatively, the cyano group could be reduced to an aminomethyl group, which, after subsequent transformations of the other functional groups, would lead to a gamma-amino acid structure. The synthesis of specific, conformationally restricted analogues could also be envisioned through cyclization reactions involving the different functional groups within the molecule.

Table 2: Potential Transformations for the Synthesis of Gamma-Amino Acid Analogues

TransformationFunctional Group ChangePotential ReagentsIntermediate Type
Ketone ReductionC=O to CH-OHSodium borohydride (NaBH₄)Hydroxy cyano ester
Nitrile Reduction-C≡N to -CH₂NH₂Lithium aluminum hydride (LiAlH₄), Catalytic hydrogenationAmino keto ester
Ester Reduction-COOCH₃ to -CH₂OHLithium aluminum hydride (LiAlH₄)Cyano keto alcohol
Hydrolysis-C≡N to -COOH; -COOCH₃ to -COOHAqueous acid or baseDicarboxylic keto acid

This table outlines potential chemical modifications to the functional groups of this compound that could serve as steps in the synthesis of gamma-amino acid analogues.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and hydrogen framework of an organic molecule. Due to the lack of direct experimental NMR data for Methyl 2-cyano-4-oxopentanoate in the public domain, the following sections will discuss the expected spectral features based on the analysis of structurally related compounds, namely methyl cyanoacetate and methyl 4-oxopentanoate.

¹H and ¹³C NMR Investigations

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be predicted to exhibit distinct signals corresponding to its different proton environments. The methyl group of the ester would likely appear as a singlet at approximately 3.8 ppm. The single proton at the C2 position, being alpha to both a nitrile and a carbonyl group, would be significantly deshielded and is expected to resonate as a multiplet further downfield. The methylene protons at the C3 position would likely appear as a multiplet, coupled to the proton at C2. The terminal methyl group at the C5 position, adjacent to the ketone carbonyl, would be expected to appear as a singlet in the region of 2.2 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct peaks are anticipated for each of the seven carbon atoms. The carbonyl carbon of the ketone is expected to have a chemical shift in the range of 200-210 ppm, while the ester carbonyl carbon would likely appear around 160-170 ppm. The nitrile carbon typically resonates in the region of 115-125 ppm. The carbon of the methyl ester would be found around 53 ppm. The remaining carbons (C2, C3, and C5) would have shifts influenced by their neighboring functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Analogs

Compound Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
This compound -COOCH₃ ~3.8 (s) ~53
-C≡N - ~115-125
C=O (ketone) - ~200-210
C=O (ester) - ~160-170
-CH(CN)- Multiplet -
-CH₂- Multiplet -
-C(O)CH₃ ~2.2 (s) -
Methyl cyanoacetate -COOCH₃ 3.78 (s) 53.2
-CH₂- 3.48 (s) 25.4
-C≡N - 115.7
C=O - 163.1
Methyl 4-oxopentanoate -COOCH₃ 3.67 (s) 51.7
-CH₂- (to ester) 2.78 (t) 37.8
-CH₂- (to ketone) 2.55 (t) 27.9
-C(O)CH₃ 2.18 (s) 29.8
C=O - 206.8

Two-Dimensional NMR Methodologies (gHSQC, gHMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

Gradient Heteronuclear Single Quantum Coherence (gHSQC): This experiment correlates proton and carbon signals that are directly bonded (one-bond ¹H-¹³C correlations). For this compound, the HSQC spectrum would show cross-peaks connecting the proton signal of the methyl ester to its corresponding carbon signal, the C2 proton to the C2 carbon, the C3 methylene protons to the C3 carbon, and the C5 methyl protons to the C5 carbon. This allows for the definitive assignment of the carbons that bear protons.

Gradient Heteronuclear Multiple Bond Correlation (gHMBC): The gHMBC experiment reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). This is instrumental in piecing together the molecular structure. For instance, the protons of the methyl ester would show a correlation to the ester carbonyl carbon. The C2 proton would be expected to show correlations to the nitrile carbon, the ester carbonyl carbon, and the C3 carbon. The C3 methylene protons would likely correlate with the C2 carbon and the ketone carbonyl carbon. The C5 methyl protons would show a strong correlation to the ketone carbonyl carbon. These long-range correlations provide unequivocal evidence for the arrangement of the functional groups.

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The resulting mass spectrum provides the molecular weight of the compound and information about its structure through fragmentation patterns. For this compound (C₇H₉NO₃), the molecular ion peak ([M]⁺) would be expected at m/z 155.

Table 3: Potential Mass Spectrometry Fragments for this compound

m/z Possible Fragment Ion Neutral Loss
155 [C₇H₉NO₃]⁺ (Molecular Ion)
140 [M - CH₃]⁺ CH₃•
124 [M - OCH₃]⁺ •OCH₃
96 [M - COOCH₃]⁺ •COOCH₃
59 [COOCH₃]⁺ -
43 [CH₃CO]⁺ -

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsional angles for this compound, confirming its molecular conformation in the solid state. To date, no crystal structure for this compound has been reported in the public domain. However, analysis of related structures, such as other cyano-substituted organic molecules, demonstrates the power of this technique. mdpi.comreading.ac.uk For a successful X-ray crystallographic analysis, the compound must first be obtained in the form of a single crystal of suitable size and quality. The resulting crystal structure would reveal the spatial relationship between the methyl ester, nitrile, and ketone functionalities, including any intramolecular interactions that might influence the molecule's conformation.

Advanced Analytical Techniques for Structural Elucidation

While the previously mentioned techniques are standard for structural elucidation, other advanced methods can provide further insights into the material's properties.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For an organic molecule like this compound, XPS can provide information about the different chemical environments of carbon, oxygen, and nitrogen. High-resolution scans of the C 1s, O 1s, and N 1s regions would show peaks at specific binding energies corresponding to the atoms in the ester, ketone, and nitrile groups. researchgate.net For instance, the C 1s spectrum would be expected to show distinct peaks for the carbonyl carbons, the nitrile carbon, the carbon singly bonded to oxygen, and the aliphatic carbons.

Transmission Electron Microscopy (TEM): TEM is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. While traditionally used for imaging inorganic materials, recent advances in techniques like microcrystal electron diffraction (MicroED) have made it possible to determine the structures of small organic molecules from nanocrystals. researchgate.netnih.gov If single crystals suitable for X-ray crystallography cannot be grown, MicroED could be a viable alternative for the structural determination of this compound.

Energy Dispersive X-ray Spectroscopy (EDX) Mapping: EDX, often coupled with scanning electron microscopy (SEM) or TEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. muanalysis.comwikipedia.org EDX mapping can provide a visual representation of the spatial distribution of elements within a sample. gsa-ratingen.dejeol.com For a pure sample of this compound, EDX would confirm the presence of carbon, nitrogen, and oxygen. In a heterogeneous sample, EDX mapping could be used to visualize the distribution of the compound.

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations

Information regarding the application of Density Functional Theory (DFT) calculations specifically to Methyl 2-cyano-4-oxopentanoate is not available in the provided search results. While DFT is a widely used method for investigating the electronic structure and properties of molecules, no studies detailing its use for this particular compound were found.

Hartree-Fock (HF) and Møller-Plesset (MP2) Approaches

There are no available studies in the search results that employ Hartree-Fock (HF) or Møller-Plesset (MP2) computational approaches to investigate this compound.

Reaction Mechanism Elucidation through Computational Modeling

No information was found regarding the use of computational modeling to elucidate the reaction mechanisms of this compound.

Prediction of Electronic Structure and Reactivity

Specific predictions of the electronic structure and reactivity of this compound using computational methods are not present in the provided search results.

Green Chemistry Principles in the Synthesis and Application of Methyl 2 Cyano 4 Oxopentanoate

Sustainable Synthetic Methodologies

Sustainable synthesis aims to reduce the environmental footprint of chemical production through innovative reaction design. Key areas of focus include minimizing solvent use and improving energy efficiency, which are critical for developing greener pathways to molecules such as Methyl 2-cyano-4-oxopentanoate.

A primary goal of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free, or solid-state, reactions offer a significant advantage by increasing reaction speed, enhancing selectivity, and simplifying work-up procedures. In many cases, performing reactions without a solvent or in a benign medium like water can lead to higher yields than those achieved in conventional organic solvents. cmu.edu

For instance, the Michael addition reaction, a key step in forming carbon-carbon bonds relevant to the structure of this compound, can be performed efficiently under solvent-free conditions. Research on chalcones has shown that their reactions can proceed in high yields without the need for a solvent, demonstrating the potential of this approach for similar compounds. cmu.edu

Table 1: Comparison of Solvent-Free vs. Solvent-Based Michael Addition Reactions

Reactants Conditions Solvent Yield Reference
Chalcone & Thiophenol Grinding, Room Temp, 5 min None 98% cmu.edu
Chalcone & Methyl Acetoacetate Grinding, Room Temp, 2 h None 98% cmu.edu
Chalcone & Thiophenol Stirring, Room Temp CHCl₃ Lower than solvent-free cmu.edu

Alternative energy sources are a cornerstone of green synthetic chemistry, offering pathways to overcome the limitations of conventional heating methods. Microwave irradiation and ultrasound energy (sonochemistry) can significantly accelerate reaction rates, improve yields, and enhance product purity. nih.govnih.gov

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform energy transfer directly to the reacting molecules, often resulting in dramatically reduced reaction times—from hours to mere minutes. anton-paar.com This technique is considered an effective approach to green and sustainable chemistry due to its efficiency and compatibility with solvent-free or eco-friendly solvent conditions. nih.gov Microwave-assisted organic synthesis has been successfully applied to a wide range of transformations, including the preparation of N-heterocycles and various metal-catalyzed procedures. semanticscholar.orgresearchgate.net For example, the synthesis of β-phosphonomalonates, which involves reactants containing cyanoacetate groups similar to this compound, has been achieved with excellent yields in short reaction times using microwave assistance. academie-sciences.fr

Ultrasound-Assisted Synthesis: Sonochemistry utilizes the energy of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to initiate or enhance chemical reactivity. This method can promote faster reactions and higher yields compared to conventional techniques. mdpi.comuniv.kiev.ua Ultrasound-assisted synthesis is particularly effective for preparing heterocyclic compounds and nanoparticles, often with reduced environmental cost. nih.govnih.gov Studies on the synthesis of β-cyanoepoxides and quinoline derivatives have demonstrated that ultrasound can facilitate rapid and efficient reactions, achieving satisfactory yields in as little as 15 minutes. nih.govfigshare.com

Table 2: Examples of Energy-Efficient Synthesis of Related Compounds

Synthesis Type Product Type Reaction Time Yield Reference
Microwave-Assisted 2-amino-4H-chromen-4-ylphosphonates 10-12 min 84-95% academie-sciences.fr
Ultrasound-Assisted 4-alkoxy-6-methoxy-2-methylquinolines 15 min 45-84% nih.gov
Ultrasound-Assisted β-cyanoepoxides Short 69-94% figshare.com

Catalysis in Environmentally Benign Transformations

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with high efficiency and selectivity while minimizing waste. The use of biocatalysts, transition metals, Lewis acids, and organocatalysts offers diverse strategies for environmentally responsible synthesis.

Biocatalysis leverages the remarkable selectivity and efficiency of enzymes to perform complex chemical transformations under mild, aqueous conditions. nih.gov Hydrolases, such as lipases, esterases, and proteases, are widely used for the kinetic resolution of racemic mixtures to produce enantiomerically pure compounds, which is crucial in the pharmaceutical industry. google.comillinois.edu Enzymes can be employed for various reactions, including stereoselective hydroxylations and reductions, which are often difficult to achieve with conventional chemical methods. nih.gov The application of biocatalysis allows for the synthesis of complex molecules in a straightforward manner, often avoiding laborious protection-deprotection steps and the use of toxic reagents. mdpi.com

Transition-metal catalysis is a powerful tool in modern organic synthesis for constructing complex molecular architectures. Catalysts based on palladium, nickel, and manganese are used in coupling reactions to form carbon-carbon bonds. google.com For example, Suzuki and Negishi coupling reactions, which utilize transition-metal catalysts, are established methods for synthesizing biaryl compounds. google.com While effective, a green chemistry focus drives research toward developing recyclable catalysts and reducing the environmental impact associated with catalyst price and potential metal contamination. google.comgoogle.com Lewis acids also play a crucial role in catalysis by activating substrates and facilitating a wide range of transformations.

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions. This approach has emerged as a major area of synthetic chemistry and is inherently green, as it avoids the use of potentially toxic and expensive heavy metals. Organocatalysts can be used for a wide variety of transformations, including asymmetric reactions that are fundamental to building chiral molecules. The development of efficient organocatalytic systems provides a sustainable alternative to traditional metal-based catalysts for reactions such as Michael additions and aldol condensations, which are relevant for synthesizing the carbon skeleton of this compound.

Green Metrics Analysis of Synthetic Routes

The application of green chemistry principles to the synthesis of chemical compounds is crucial for developing sustainable manufacturing processes. Green metrics provide a quantitative framework to evaluate the environmental performance of a chemical reaction or an entire synthetic pathway. This section analyzes a plausible synthetic route to this compound through the lens of key green metrics: Atom Economy, E-Factor, and a related metric, Process Mass Intensity (PMI), which informs Carbon Intensity.

A highly efficient and atom-economical method for the synthesis of this compound is the Michael addition, a type of conjugate addition. wikipedia.orgmasterorganicchemistry.comewadirect.com This route involves the reaction of Methyl cyanoacetate with Methyl vinyl ketone, typically facilitated by a base catalyst. rsc.orgresearchgate.net The reaction is notable for forming a carbon-carbon bond under relatively mild conditions, a key goal in green synthesis. ijsdr.org

Reaction Scheme: Methyl cyanoacetate + Methyl vinyl ketone → this compound

Atom Economy

Atom Economy (AE) is a theoretical measure of how efficiently atoms from the reactants are incorporated into the desired product. rsc.org It is calculated as the ratio of the molecular weight of the product to the sum of the molecular weights of all reactants in the stoichiometric equation. sheldon.nl

Calculation:

Methyl cyanoacetate (C₄H₅NO₂): 99.09 g/mol

Methyl vinyl ketone (C₄H₆O): 70.09 g/mol wikipedia.org

This compound (C₇H₉NO₃): 155.15 g/mol nih.gov

Atom Economy (%) = (Molecular Weight of Product / Σ Molecular Weight of Reactants) x 100

AE = (155.15 / (99.09 + 70.09)) x 100 = (155.15 / 169.18) x 100 ≈ 91.7%

The Michael addition route to this compound demonstrates a high theoretical atom economy of 91.7%. This indicates that the vast majority of atoms from the starting materials are incorporated into the final product, inherently minimizing waste at the molecular level. Addition reactions like the Michael reaction are fundamentally atom-economical. wikipedia.org

E-Factor (Environmental Factor)

The E-Factor provides a more practical measure of waste generation by quantifying the total mass of waste produced for every kilogram of product. sheldon.nl It is calculated as the ratio of the mass of waste to the mass of the product and, ideally, should be as close to zero as possible. nih.gov Unlike atom economy, the E-Factor accounts for reaction yield, unreacted starting materials, and waste from solvents and reagents. youtube.comlibretexts.org

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The E-Factor for the synthesis of this compound is highly dependent on the reaction yield and the efficiency of material recovery. The table below illustrates how the E-Factor changes with varying reaction yields, assuming no material recovery for this calculation. In this ideal calculation, waste is considered to be only the unreacted starting materials.

Table 1: E-Factor at Different Reaction Yields

As shown, even with a high yield of 95%, a small amount of waste is generated, leading to a non-zero E-Factor. This metric highlights the importance of achieving high conversion rates to minimize the environmental impact.

Process Mass Intensity (PMI) and Carbon Intensity

PMI = Total Mass in Process (kg) / Mass of Product (kg)

To calculate PMI, we must consider a specific experimental protocol, including the solvent load. A hypothetical laboratory-scale synthesis is outlined below to generate a sample calculation.

Hypothetical Synthesis Protocol (1 mole scale):

Methyl cyanoacetate: 99.09 g (1.0 mol)

Methyl vinyl ketone: 70.09 g (1.0 mol)

Catalyst (Sodium Methoxide): 1.0 g

Solvent (Ethanol): 500 mL (approx. 395 g)

Workup/Extraction Solvent (Ethyl Acetate): 200 mL (approx. 180 g)

Aqueous Wash (Saturated NaCl solution): 100 mL (approx. 120 g, assuming density of 1.2 g/mL)

Total Input Mass: 99.09 + 70.09 + 1.0 + 395 + 180 + 120 = 865.18 g

The table below calculates the PMI and the corresponding E-Factor based on this protocol at various yields.

Table 2: PMI and E-Factor Analysis for a Hypothetical Synthesis

Biochemical Research Perspectives

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 2-cyano-4-oxopentanoate to maximize yield and purity?

Methodological Answer:

  • Substitution Reactions : Use nucleophiles (e.g., sodium hydroxide or ammonia) in aqueous or alcoholic solutions to introduce functional groups. Reaction temperature and solvent polarity must be optimized to avoid side products like hydrolysis intermediates .
  • Cyano Group Stability : Maintain anhydrous conditions during synthesis, as moisture can hydrolyze the cyano group to an amide or carboxylic acid. Use inert gas (N₂/Ar) purging to minimize oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (from ethanol or acetone) can isolate the product. Monitor purity via LC-MS or HPLC (>95% purity threshold recommended) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify ester (δ ~3.7 ppm for methoxy), carbonyl (δ ~170 ppm for oxopentanoate), and cyano (δ ~120 ppm) groups. Use deuterated DMSO or CDCl₃ as solvents .
    • FT-IR : Confirm ester C=O (~1740 cm⁻¹) and nitrile C≡N (~2250 cm⁻¹) stretches .
  • Chromatography :
    • HPLC : C18 column with UV detection at 210–220 nm for quantification .
    • GC-MS : Derivatize the compound (e.g., silylation) to improve volatility. Monitor fragmentation patterns (e.g., m/z 187 for molecular ion) .

Q. How do pH and temperature influence the stability of this compound in aqueous solutions during in vitro assays?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies (pH 2–10, 25–60°C). Use buffered solutions (phosphate/citrate) and monitor degradation via HPLC. The ester group is prone to hydrolysis under alkaline conditions (pH >8), while the cyano group degrades in acidic media (pH <3) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Store at ≤4°C in dark, anhydrous environments to extend shelf life .

Q. What mechanisms underlie the neurotoxic or metabolic effects of structurally related 4-oxopentanoate derivatives, and how might this compound interact with similar pathways?

Methodological Answer:

  • Metabolic Pathways : Compare with 4-methyl-2-oxopentanoic acid, a known neurotoxin that inhibits mitochondrial branched-chain ketoacid dehydrogenase (BCKDH). Use in vitro assays (e.g., SH-SY5Y cells) to assess cytotoxicity and ROS generation .
  • Enzyme Inhibition : Screen against BCKDH or aldehyde dehydrogenases via kinetic assays (IC₅₀ determination). Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to active sites .

Q. How can contradictory data on the solubility and reactivity of this compound be resolved in cross-disciplinary studies?

Methodological Answer:

  • Solubility Profiling : Use Hansen solubility parameters (HSPiP software) to identify optimal solvents. Experimental validation via turbidimetry in DMSO, ethanol, and acetonitrile .
  • Reactivity Cross-Validation : Replicate conflicting studies under controlled conditions (e.g., humidity, light exposure). Use high-purity standards and orthogonal analytical methods (e.g., NMR + LC-MS) to confirm results .

Experimental Design Considerations

Q. What controls and validation steps are critical when using this compound in kinetic studies of enzyme inhibition?

Methodological Answer:

  • Positive/Negative Controls : Include known inhibitors (e.g., α-ketoisocaproate) and solvent-only blanks.
  • Enzyme Activity Assays : Use spectrophotometric methods (e.g., NADH depletion at 340 nm for dehydrogenases). Pre-incubate the enzyme with the compound to assess time-dependent inhibition .
  • Data Normalization : Express results as % activity relative to controls and fit to Michaelis-Menten models using GraphPad Prism .

Handling and Safety

Q. What personal protective equipment (PPE) and engineering controls are required to mitigate risks during handling?

Methodological Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats. Use respirators if aerosolization is possible .
  • Engineering Controls : Fume hoods for synthesis/purification. Store in ventilated, flame-resistant cabinets away from oxidizers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.